molecular formula C58H34N4O4 B14130273 2,2'-[(6-phenylpyrimidine-2,4-diyl)dibenzene-4,1-diyl]bis(4-phenyl-1H-benzo[f]isoindole-1,3(2H)-dione) CAS No. 777881-99-9

2,2'-[(6-phenylpyrimidine-2,4-diyl)dibenzene-4,1-diyl]bis(4-phenyl-1H-benzo[f]isoindole-1,3(2H)-dione)

Cat. No.: B14130273
CAS No.: 777881-99-9
M. Wt: 850.9 g/mol
InChI Key: XPBZJJVOTXJDGI-UHFFFAOYSA-N
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Description

2,2’-[(6-phenylpyrimidine-2,4-diyl)dibenzene-4,1-diyl]bis(4-phenyl-1H-benzo[f]isoindole-1,3(2H)-dione) is a complex organic compound characterized by its unique structure, which includes a phenylpyrimidine core linked to benzoisoindole units

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-[(6-phenylpyrimidine-2,4-diyl)dibenzene-4,1-diyl]bis(4-phenyl-1H-benzo[f]isoindole-1,3(2H)-dione) typically involves multi-step organic reactionsCommon reagents used in these reactions include palladium catalysts, ligands, and various solvents to facilitate the coupling process .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

2,2’-[(6-phenylpyrimidine-2,4-diyl)dibenzene-4,1-diyl]bis(4-phenyl-1H-benzo[f]isoindole-1,3(2H)-dione) can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

2,2’-[(6-phenylpyrimidine-2,4-diyl)dibenzene-4,1-diyl]bis(4-phenyl-1H-benzo[f]isoindole-1,3(2H)-dione) has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2’-[(6-phenylpyrimidine-2,4-diyl)dibenzene-4,1-diyl]bis(4-phenyl-1H-benzo[f]isoindole-1,3(2H)-dione) involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2’-[(6-phenylpyrimidine-2,4-diyl)dibenzene-4,1-diyl]bis(4-phenyl-1H-benzo[f]isoindole-1,3(2H)-dione) is unique due to its combination of a phenylpyrimidine core with benzoisoindole units, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

777881-99-9

Molecular Formula

C58H34N4O4

Molecular Weight

850.9 g/mol

IUPAC Name

2-[4-[2-[4-(1,3-dioxo-4-phenylbenzo[f]isoindol-2-yl)phenyl]-6-phenylpyrimidin-4-yl]phenyl]-4-phenylbenzo[f]isoindole-1,3-dione

InChI

InChI=1S/C58H34N4O4/c63-55-46-32-40-20-10-12-22-44(40)50(37-16-6-2-7-17-37)52(46)57(65)61(55)42-28-24-36(25-29-42)49-34-48(35-14-4-1-5-15-35)59-54(60-49)39-26-30-43(31-27-39)62-56(64)47-33-41-21-11-13-23-45(41)51(53(47)58(62)66)38-18-8-3-9-19-38/h1-34H

InChI Key

XPBZJJVOTXJDGI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NC(=N2)C3=CC=C(C=C3)N4C(=O)C5=CC6=CC=CC=C6C(=C5C4=O)C7=CC=CC=C7)C8=CC=C(C=C8)N9C(=O)C1=CC2=CC=CC=C2C(=C1C9=O)C1=CC=CC=C1

Origin of Product

United States

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